molecular formula C14H20O2 B7990855 4-n-Butylphenethyl acetate

4-n-Butylphenethyl acetate

Cat. No.: B7990855
M. Wt: 220.31 g/mol
InChI Key: RSTIQKOPFHHBPZ-UHFFFAOYSA-N
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Description

4-n-Butylphenethyl acetate is an aromatic acetate ester characterized by a phenethyl backbone (a benzene ring linked to a two-carbon chain) with an n-butyl substituent at the para position of the benzene ring and an acetate ester group at the terminal ethyl carbon. Acetate esters of substituted phenethyl derivatives are commonly studied for their roles in fragrance formulations, polymer science, and pharmaceutical intermediates, where substituents like alkyl groups influence solubility, volatility, and reactivity .

Properties

IUPAC Name

2-(4-butylphenyl)ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-3-4-5-13-6-8-14(9-7-13)10-11-16-12(2)15/h6-9H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTIQKOPFHHBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-n-Butylphenethyl acetate can be synthesized through the esterification reaction between 4-n-butylphenethyl alcohol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows: [ \text{4-n-Butylphenethyl alcohol} + \text{Acetic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through reactive distillation, which combines the reaction and separation processes in a single unit. This method enhances the conversion rate and separation efficiency, leading to higher yields . Another method involves the use of a membrane reactor, which offers environmental benefits and improved energy efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-n-Butylphenethyl acetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-n-butylphenethyl alcohol and acetic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH(_4)) or diisobutylaluminum hydride (DIBAL-H).

    Transesterification: Catalysts such as sodium methoxide or lipase enzymes.

Major Products Formed:

    Hydrolysis: 4-n-Butylphenethyl alcohol and acetic acid.

    Reduction: 4-n-Butylphenethyl alcohol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

4-n-Butylphenethyl acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-n-Butylphenethyl acetate primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic fruity and floral scent. In biological systems, esters like this compound can undergo hydrolysis to release the corresponding alcohol and acid, which may exert various biological effects. The molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-n-Butylphenethyl acetate with key analogs based on substituent type, position, and functional groups:

Compound Name CAS Number Molecular Formula Substituent (Position) Functional Group Key Properties (Inferred/Reported)
This compound Not available C₁₄H₂₀O₂ n-Butyl (para) Acetate ester Likely moderate logP (~3–4)*, hydrophobic
[4-(4-tert-Butylbenzoyl)phenyl] acetate 890099-70-4 C₁₉H₂₀O₃ tert-Butyl (para) Acetate ester, benzoyl High lipophilicity (logP >5) due to tert-butyl and benzoyl groups
(4-Nitrophenyl)methyl acetate 619-90-9 C₉H₉NO₄ Nitro (para) Acetate ester logP = 1.73; electron-withdrawing nitro group reduces solubility in nonpolar media
tert-Butyl 2-(4-aminophenyl)acetate 5438-70-0 C₁₃H₁₉NO₂ Amino (para) Acetate ester Increased water solubility (amine group); reactivity in acid-base conditions
Vinyl acetate 108-05-4 C₄H₆O₂ N/A (unsaturated) Vinyl ester Polymerizable; low logP (~0.7), high volatility


*Estimated using fragment-based methods due to lack of experimental data.

Physicochemical Properties

  • Lipophilicity :

    • The n-Butyl group in this compound likely enhances lipophilicity compared to shorter-chain analogs (e.g., methyl or ethyl substituents). However, its linear alkyl chain may result in lower logP than branched tert-butyl analogs (e.g., [4-(4-tert-butylbenzoyl)phenyl] acetate) .
    • The nitro group in (4-nitrophenyl)methyl acetate introduces polarity, reducing logP significantly (1.73 vs. estimated ~3–4 for the n-butyl analog) .
  • Solubility and Reactivity: Electron-donating groups (e.g., n-butyl) increase solubility in organic solvents, while electron-withdrawing groups (e.g., nitro) enhance polarity and aqueous solubility under specific conditions . The amino group in tert-butyl 2-(4-aminophenyl)acetate facilitates protonation in acidic environments, improving water solubility .

Biological Activity

4-n-Butylphenethyl acetate (BPA) is an aromatic ester that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and other therapeutic effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is classified as an aromatic ester, derived from phenethyl alcohol and butanoic acid. Its chemical structure can be represented as follows:

  • Chemical Formula : C13_{13}H18_{18}O2_2
  • Molecular Weight : 210.28 g/mol

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of BPA against various pathogens. In a comparative study, BPA exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard microdilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16
Salmonella typhi32

These findings suggest that BPA could be a potential candidate for developing new antimicrobial agents, particularly in food preservation and medical applications.

2. Anti-inflammatory Effects

BPA has shown promising anti-inflammatory effects in various in vitro and in vivo studies. A notable study investigated its ability to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in the expression of IL-6 and TNF-alpha, suggesting that BPA may modulate inflammatory pathways.

  • Experimental Setup : Murine macrophage cell lines were treated with BPA at varying concentrations alongside LPS.
  • Results : A dose-dependent decrease in cytokine levels was observed, with a maximum inhibition of 70% at a concentration of 50 µg/mL.

3. Antioxidant Activity

The antioxidant capacity of BPA was evaluated using various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). The results indicated that BPA possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Assay Type IC50 (µg/mL)
DPPH Radical Scavenging45
FRAP50

Case Study 1: Antimicrobial Efficacy in Food Preservation

A study conducted on the application of BPA as a food preservative demonstrated its effectiveness in inhibiting microbial growth in meat products. The addition of BPA at concentrations of 100 µg/g significantly reduced the total bacterial count over a storage period of two weeks compared to control samples without BPA.

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of acute inflammation induced by carrageenan, administration of BPA resulted in a significant reduction in paw edema compared to the control group. This study highlights the potential use of BPA in treating inflammatory conditions.

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